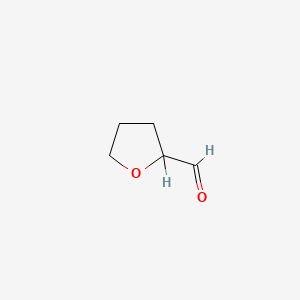

tetrahydrofuran-2-carbaldehyde

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

oxolane-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-4-5-2-1-3-7-5/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNYLDSWVXSNOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871196 | |

| Record name | Oxolane-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7681-84-7 | |

| Record name | Tetrahydro-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7681-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furaldehyde, tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrofurfural | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxolane-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrofuran-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance As a Chiral Building Block in Organic Synthesis

Tetrahydrofuran-2-carbaldehyde is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or enantiomers. smolecule.com This chirality is a critical feature that positions it as a highly sought-after building block in asymmetric synthesis, the branch of organic chemistry focused on the selective production of one enantiomer over the other. The tetrahydrofuran (B95107) ring provides a rigid and defined stereochemical framework, while the reactive aldehyde group allows for a wide range of chemical transformations.

The utility of this compound in stereoselective synthesis is well-documented. For instance, the aldehyde functionality can undergo nucleophilic addition reactions, such as Grignard reactions, to generate secondary alcohols with controlled stereochemistry. Furthermore, it can be a precursor for creating non-natural amino acids through reductive amination, a key process in peptide synthesis. The inherent chirality of the molecule can also direct the stereochemical outcome of reactions at other parts of a molecule, a concept known as asymmetric induction.

The synthesis of enantiomerically pure this compound itself is a subject of considerable research. Common methods include the oxidation of the corresponding alcohol, (2R)-tetrahydrofuran-2-methanol, using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. smolecule.com Another approach involves the catalytic hydroformylation of dihydrofurans. kaust.edu.sa Research has shown that the hydroformylation of 2,3-dihydrofuran (B140613) selectively produces this compound over its regioisomer, tetrahydrofuran-3-carbaldehyde (B41593). kaust.edu.sa

Table 1: Synthetic Routes to this compound

| Starting Material | Reagents/Catalyst | Key Features |

| (2R)-Tetrahydrofuran-2-methanol | Pyridinium chlorochromate (PCC), Dess-Martin periodinane | Mild reaction conditions, high selectivity. smolecule.com |

| 2,3-Dihydrofuran | Rhodium complex (e.g., HRh(CO)(PPh3)3) | Selective formation of the 2-carbaldehyde isomer. kaust.edu.sa |

| D-Ribose or D-Xylose | Multi-step synthesis | Provides access to specific enantiomers. cdnsciencepub.com |

Broad Applications in Pharmaceutical and Agrochemical Development

The structural motif of tetrahydrofuran (B95107) is present in a wide array of biologically active natural products and synthetic compounds. Consequently, tetrahydrofuran-2-carbaldehyde serves as a crucial intermediate in the synthesis of new pharmaceuticals and agrochemicals. a2bchem.com Its ability to participate in diverse chemical reactions allows for the construction of complex molecular architectures with desired biological activities. a2bchem.com

In the pharmaceutical sector, derivatives of this compound are being explored for various therapeutic applications. chemimpex.com For example, the 2-tetrahydrofuranylmethyl group has been incorporated into compounds with diuretic and analgesic properties. cdnsciencepub.com The unique structure of this building block enables the exploration of novel drug candidates that can target specific biological pathways. chemimpex.com Research has also indicated the potential for derivatives in the development of anticancer agents.

The agrochemical industry also benefits from the versatility of this compound. It is used in the production of fine chemicals that form the basis for new pesticides and herbicides. smolecule.com The development of novel agrochemicals is crucial for improving crop yields and protecting against pests and diseases, and this aldehyde provides a valuable starting point for creating effective and selective active ingredients.

Overview of Current Research Trajectories

Oxidation-Based Preparative Routes

A primary and direct method for the preparation of this compound involves the oxidation of its corresponding alcohol precursor, tetrahydrofuran-2-methanol. This transformation can be effectively carried out using a range of oxidizing agents.

Oxidation of Tetrahydrofuran-2-methanol Precursors

The oxidation of tetrahydrofuran-2-methanol is a common and reliable method for synthesizing this compound. Several reagents have been employed for this purpose, with Pyridinium (B92312) Chlorochromate (PCC) and Dess-Martin Periodinane (DMP) being prominent examples. smolecule.comgoogle.comgoogle.com

Pyridinium Chlorochromate (PCC): PCC is a mild oxidizing agent that is particularly effective for the conversion of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. organic-chemistry.orglibretexts.org The reaction is typically performed in an inert solvent like dichloromethane (B109758) at room temperature. organic-chemistry.org PCC offers high yields and is a stable, commercially available reagent. organic-chemistry.org For instance, the oxidation of various primary alcohols, including furfuryl alcohol, to their corresponding aldehydes has been successfully demonstrated using PCC. jcsp.org.pkasianpubs.org

Dess-Martin Periodinane (DMP): DMP is another mild and selective oxidizing agent for converting primary alcohols to aldehydes. organic-chemistry.orgresearchgate.net This hypervalent iodine compound allows for oxidations to be carried out under neutral conditions and at room temperature, typically in solvents like dichloromethane or chloroform. organic-chemistry.org The reaction is generally rapid, and the workup procedure is straightforward. organic-chemistry.org

| Oxidizing Agent | Precursor | Product | Key Features |

| Pyridinium Chlorochromate (PCC) | Tetrahydrofuran-2-methanol | This compound | Mild, selective, high yields, stable reagent. smolecule.comorganic-chemistry.org |

| Dess-Martin Periodinane (DMP) | Tetrahydrofuran-2-methanol | This compound | Mild, selective, neutral conditions, rapid reaction. smolecule.comorganic-chemistry.org |

Stereoselective Synthesis and Enantiomeric Resolution

The chiral nature of this compound makes its stereoselective synthesis a critical area of research, particularly for applications in pharmaceuticals and other bioactive molecules. Methodologies to obtain enantiomerically pure or enriched forms of this aldehyde often involve the resolution of racemic precursors or asymmetric synthetic strategies.

Resolution of Tetrahydrofuran-2-carboxylic Acid Precursors

A common strategy to obtain enantiomerically pure this compound is through the resolution of its racemic carboxylic acid precursor, tetrahydrofuran-2-carboxylic acid. cdnsciencepub.com This involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent conversion of the desired enantiomer of the acid to the aldehyde.

For example, racemic tetrahydrofuran-2-carboxylic acid has been resolved using chiral amines such as brucine (B1667951) and (+)-ephedrine. cdnsciencepub.com Treatment of the racemic acid with brucine dihydrate can yield the brucine salt of (+)-tetrahydrofuran-2-carboxylic acid. cdnsciencepub.com The enantiomerically enriched (-)-acid can then be recovered from the mother liquor and treated with (+)-ephedrine to afford the corresponding salt. cdnsciencepub.com Optically active amines like 1-cyclohexylethylamine and 1-phenylethylamine (B125046) have also been utilized for the resolution of (±)-tetrahydrofuran-2-furoic acid. google.com

Stereoselective Reduction Strategies for Carboxylic Acid Derivatives

Once the enantiomerically pure tetrahydrofuran-2-carboxylic acid is obtained, it can be converted to the corresponding aldehyde via stereoselective reduction of one of its derivatives, such as an ester. A key reagent for this transformation is Diisobutylaluminum Hydride (DIBAL-H). cdnsciencepub.comlibretexts.org

DIBAL-H is a powerful and selective reducing agent that can reduce esters to aldehydes at low temperatures, typically around -78 °C. libretexts.orgmasterorganicchemistry.comwikipedia.orgadichemistry.com This low temperature is crucial to prevent the over-reduction of the aldehyde to the primary alcohol. masterorganicchemistry.com For instance, the methyl ester of (R)-(+)-tetrahydrofuran-2-carboxylic acid has been successfully reduced to (R)-tetrahydrofuran-2-carboxaldehyde using DIBAL-H. cdnsciencepub.com

Asymmetric Synthetic Approaches from Chiral Pool Precursors

Asymmetric synthesis from readily available chiral starting materials, often referred to as the "chiral pool," provides another powerful route to enantiomerically pure compounds. Carbohydrates are excellent chiral pool precursors for the synthesis of tetrahydrofuran derivatives.

D-Ribose and D-Xylose: (R)-Tetrahydrofuran-2-carboxaldehyde has been synthesized from D-ribose or D-xylose. cdnsciencepub.com These sugars possess the necessary stereocenters that can be manipulated to form the target tetrahydrofuran ring with the desired configuration.

D-Lyxose: While specific examples for this compound were not detailed in the provided context, D-lyxose, as another pentose (B10789219), represents a potential chiral pool precursor for the synthesis of substituted tetrahydrofurans.

The synthesis from these precursors often involves a series of transformations, including protection/deprotection steps, cyclization, and functional group manipulations to arrive at the target aldehyde.

Catalytic Hydroformylation Reactions

Catalytic hydroformylation, also known as the oxo process, is an industrial method for producing aldehydes from alkenes. This reaction can be applied to the synthesis of this compound from 2,3-dihydrofuran (B140613). The process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the alkene.

Rhodium-based catalysts are commonly employed for the hydroformylation of dihydrofurans. researchgate.netscispace.comresearchgate.net The reaction conditions, including pressure, temperature, and the choice of ligands, can influence the selectivity of the reaction, favoring the formation of either this compound or its regioisomer, tetrahydrofuran-3-carbaldehyde (B41593). scispace.com Studies have shown that the hydroformylation of 2,3-dihydrofuran can yield this compound with good selectivity under mild conditions using specific rhodium catalysts and auxiliary ligands. researchgate.netresearchgate.net Asymmetric hydroformylation, using chiral ligands, has also been explored to produce enantiomerically enriched tetrahydrofuran carbaldehydes. cuvillier.de

| Catalyst System | Substrate | Product | Key Features |

| Rhodium complex with auxiliary ligands | 2,3-Dihydrofuran | This compound | High yields and good selectivities under mild conditions. researchgate.netresearchgate.net |

| HRh(CO)(PPh3)3 encapsulated in HMS | 2,3-Dihydrofuran | This compound | Heterogeneous catalyst, selective hydroformylation. scispace.com |

| Chiral C2-symmetric bis-diazaphospholane ligand with Rh(I) | 2,3-Dihydrofuran | (R)- or (S)-Tetrahydrofuran-2-carbaldehyde | High conversion and enantioselectivity. cuvillier.de |

Rhodium-Catalyzed Hydroformylation of Dihydrofuran Isomers

The hydroformylation of dihydrofuran isomers, particularly 2,3-dihydrofuran and 2,5-dihydrofuran (B41785), stands as a significant atom-economical method for the synthesis of tetrahydrofuran carbaldehydes. This process, catalyzed by rhodium complexes, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the substrate.

The regioselectivity of the hydroformylation is a critical aspect, determining whether this compound or its regioisomer, tetrahydrofuran-3-carbaldehyde, is formed. The choice of dihydrofuran isomer and the ligand coordinated to the rhodium center are paramount in directing the reaction towards the desired product.

The hydroformylation of 2,3-dihydrofuran predominantly yields this compound. researchgate.net For instance, using an indole-derived phosphine-phosphoramidite ligand with a rhodium catalyst, this compound was obtained as the major product with a notable 62% enantiomeric excess (ee). doi.org In contrast, the hydroformylation of 2,5-dihydrofuran often leads to tetrahydrofuran-3-carbaldehyde. researchgate.netdoi.org However, under certain conditions, isomerization can occur, leading to the formation of the thermodynamically more stable this compound. The use of a dirhodium(I) bisimidazolium carbene complex as a catalyst for the hydroformylation of 2,5-dihydrofuran resulted in a mixture of tetrahydrofuran-3-carbaldehyde (63%) and this compound (37%). acs.org

The efficiency and selectivity of the rhodium-catalyzed hydroformylation are influenced by several reaction parameters, including temperature, pressure of carbon monoxide and hydrogen, substrate concentration, and the nature of the catalyst and ligands. researchgate.net Research has shown that rhodium diphosphine systems are effective catalyst precursors for the hydroformylation of 2,5-dihydrofuran. researchgate.net

Table 1: Rhodium-Catalyzed Hydroformylation of Dihydrofuran Isomers

| Substrate | Catalyst/Ligand | Major Product | Enantiomeric Excess (ee) | Reference |

| 2,3-Dihydrofuran | Rhodium / Indole-derived phosphine-phosphoramidite | This compound | 62% | doi.org |

| 2,5-Dihydrofuran | Dirhodium(I) bisimidazolium carbene complex | Tetrahydrofuran-3-carbaldehyde (63%), this compound (37%) | Not Reported | acs.org |

| 2,5-Dihydrofuran | Rhodium / Xanthene-based phosphine-phosphonite | Tetrahydrofuran-3-carbaldehyde | 91% | doi.org |

Catalysis in the Context of Tetrahydrofuran 2 Carbaldehyde

Design and Application of Catalytic Systems

The rational design of catalytic systems is fundamental to advancing the chemistry of tetrahydrofuran-2-carbaldehyde. This involves the development of catalysts that can facilitate its synthesis from renewable feedstocks or its conversion into valuable downstream products. Key areas of focus include the use of metal catalysts for a variety of transformations, the application of small organic molecules as catalysts, and the harnessing of enzymes for highly specific stereoselective synthesis.

Metal-catalyzed reactions are a cornerstone in the synthesis and functionalization of tetrahydrofuran (B95107) derivatives. Transition metal catalysts, including those based on palladium, rhodium, and nickel, are effective in a variety of transformations such as hydrogenation, oxidation, and carbon-carbon bond-forming reactions. mdpi.comnih.gov For instance, palladium-catalyzed intramolecular allylic alkylation has been employed to construct the tetrahydrofuran ring system with high diastereoselectivity. nih.gov These reactions often proceed through well-defined mechanisms, such as the formation of an allylpalladium complex, which allows for predictable stereochemical outcomes. nih.gov

The choice of metal and ligands is crucial in tuning the catalyst's activity and selectivity. For example, nickel catalysts have been utilized in the C-H alkylation of furan-2-carboxaldehydes, a reaction that can be adapted for related saturated systems. The use of specific N-heterocyclic carbene (NHC) ligands can prevent catalyst deactivation and unwanted side reactions. nih.gov Furthermore, the development of bifunctional catalysts, which possess both metal and acidic sites, has shown promise in the one-pot conversion of furanic compounds to valuable products. mdpi.com

Recent research has also focused on the use of non-noble metal catalysts, such as those based on copper, cobalt, and nickel, as more cost-effective and abundant alternatives to precious metals like palladium and platinum. frontiersin.org While these catalysts can be effective, challenges such as metal leaching into the product stream need to be addressed to ensure their stability and reusability. frontiersin.org

Table 1: Examples of Metal-Catalyzed Reactions for Tetrahydrofuran Derivatives

| Catalyst System | Reaction Type | Substrate Example | Product Type | Key Features |

|---|---|---|---|---|

| Pd2(dba)3 / Chiral Ligand | Intramolecular Allylic Alkylation | γ-Hydroxy Alkenes | Substituted Tetrahydrofurans | High diastereoselectivity, enantioselective variants possible. nih.gov |

| Ni/NHC | C-H Alkylation | Furan-2-carboxaldehydes | C5-Alkylated Furans | Use of recyclable imine protecting group to suppress side reactions. nih.gov |

| Co- and Pt-doped/ZSM-5 | Hydrogenation/Reduction | Furfural (B47365) | γ-Valerolactone (GVL) | Bifunctional catalyst with increased Lewis and weak acid sites. mdpi.com |

| Rh2(OAc)4 | C-H Bond Insertion | γ-Alkoxy-α-diazo esters | 2,3,5-Trisubstituted Tetrahydrofurans | Efficient C-O bond formation. nih.gov |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis, offering a complementary approach to metal- and biocatalysis. mdpi.com For the synthesis of highly substituted tetrahydrofurans, organocatalytic strategies often employ tandem reactions that can construct multiple stereocenters in a single operation with high enantioselectivity. researchgate.netresearchgate.net

A common strategy involves the activation of substrates through the formation of transient, reactive intermediates such as iminium ions or enamines. mdpi.com For example, a double Michael addition reaction between a γ-hydroxy-α,β-unsaturated carbonyl compound and an enal, catalyzed by a chiral amine, can lead to the formation of 2,3,4-trisubstituted tetrahydrofurans with excellent diastereo- and enantioselectivities. researchgate.net The catalyst, often a proline derivative, facilitates both the initial Michael addition via iminium ion catalysis and the subsequent cyclization via enamine catalysis. researchgate.net

The versatility of organocatalysis allows for the synthesis of a wide range of complex tetrahydrofuran structures from simple starting materials. These methods are attractive due to their operational simplicity, tolerance to moisture and air, and the reduced risk of toxic metal contamination in the final products. mdpi.com

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity, often under mild reaction conditions. researchgate.net In the context of tetrahydrofuran synthesis, enzymes, particularly Baeyer-Villiger monooxygenases (BVMOs), have been successfully applied for the stereoselective synthesis of chiral building blocks. researchgate.net These enzymes can catalyze the oxidation of cyclic ketones to the corresponding lactones with high enantioselectivity, which can then be further transformed into optically pure tetrahydrofuran derivatives. researchgate.net

A chemo-enzymatic approach, which combines traditional chemical synthesis with a key biocatalytic step, can be a powerful strategy. For instance, a bicyclic ketone can be synthesized chemically and then subjected to an enzymatic Baeyer-Villiger oxidation to introduce chirality with high optical purity (up to >95% ee). researchgate.net This method allows for the creation of multiple stereogenic centers in a few steps from simple, achiral starting materials. researchgate.net Overexpression of these enzymes in microorganisms like Escherichia coli can overcome the need for elaborate cofactor recycling systems, making the process more scalable and economically viable. researchgate.net

Heterogeneous and Homogeneous Catalysis

The distinction between heterogeneous and homogeneous catalysis is based on the phase of the catalyst relative to the reactants. Homogeneous catalysts are in the same phase as the reactants, typically in a liquid solution, which often leads to high activity and selectivity due to well-defined active sites. ethz.chresearchgate.net However, the separation of the catalyst from the product can be challenging and costly. ethz.ch In contrast, heterogeneous catalysts exist in a different phase, usually a solid catalyst with liquid or gaseous reactants. This facilitates easy separation and recycling of the catalyst, although they may exhibit lower activity and selectivity due to less defined active sites and potential mass transfer limitations. ethz.chresearchgate.net

Hydrotalcites (HTs), a class of layered double hydroxides, have proven to be effective supports for metal nanoparticle catalysts due to their tunable basicity and high surface area. acs.orgacs.org Gold nanoparticles supported on hydrotalcite (Au/HT) have shown remarkable activity and selectivity in the aerobic oxidation of alcohols, including those related to the synthesis of furan (B31954) derivatives. acs.orgacs.orglidsen.com

In the context of oxidation processes relevant to this compound precursors, such as the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), Au/HT catalysts can selectively oxidize the alcohol group to an aldehyde or a carboxylic acid under base-free conditions. rsc.org The basicity of the hydrotalcite support plays a significant role in the catalyst's performance, with an increase in the Mg/Al ratio of the hydrotalcite leading to higher catalytic activity. lidsen.com These catalysts operate efficiently in water under atmospheric oxygen pressure, representing a green and sustainable catalytic system. rsc.org

The size of the gold nanoparticles is another critical factor influencing catalytic performance, with smaller nanoparticles generally exhibiting higher activity. acs.org However, a major challenge with these catalysts is deactivation through the sintering of gold nanoparticles or the adsorption of reaction products on the catalyst surface. acs.orgacs.org Bimetallic catalysts, such as Au-Cu on hydrotalcite, have been developed to enhance activity at lower temperatures. acs.orgacs.org

Table 2: Performance of Hydrotalcite-Supported Gold Catalysts in Oxidation Reactions

| Catalyst | Substrate | Product | Key Reaction Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Au/HT (2 wt%) | Tetrahydrofuran-2,5-dimethanol (THFDM) | Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) | 110 °C, 30 bar air, 7 h, in water | 91% yield of THFDCA | acs.orgacs.org |

| Au/HT (Mg/Al = 5) | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | 368 K, O2 flow, in water | >99% conversion, 98% yield of FDCA | rsc.org |

| Au/HT | Furfural | Furoic Acid | 110 °C, 6 bar O2, in water | Up to 100% yield | lidsen.com |

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to traditional organic solvents and ionic liquids. mdpi.comresearchgate.net They are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that form a eutectic with a melting point significantly lower than that of the individual components. nih.gov DESs are attractive due to their low cost, biodegradability, low vapor pressure, and tunable properties. mdpi.comresearchgate.netrsc.org

In the context of biomass conversion to furan derivatives, DESs can act as both the solvent and the catalyst. nih.govipe.ac.cn Acidic DESs, for example, those formed from choline (B1196258) chloride and an organic acid like oxalic acid or p-toluenesulfonic acid, can effectively catalyze the dehydration of carbohydrates to furfural. mdpi.comresearchgate.netresearchgate.net The acidity of the DES is a key factor determining its catalytic activity. researchgate.net

DESs can be classified as Lewis acidic or Brønsted acidic, depending on their components. mdpi.comresearchgate.net Lewis acidic DESs often contain metal chlorides and can activate electron-rich substrates. mdpi.com Brønsted acidic DESs derive their acidity from their organic acid constituents and can protonate substrates to facilitate reactions. mdpi.com The use of DESs can lead to high product yields under relatively mild conditions. For instance, the conversion of furfural to maleic acid and fumaric acid has been achieved with 100% conversion and 95.7% yield using a choline chloride:oxalic acid DES as both solvent and catalyst at 50 °C. mdpi.comresearchgate.net The recyclability of DESs further enhances their appeal as a sustainable catalytic medium. researchgate.netresearchgate.net

Catalyst Performance and Deactivation Studies

The catalytic synthesis of this compound, primarily through the hydroformylation of 2,3-dihydrofuran (B140613), is a process where catalyst performance is paramount in achieving high yield and selectivity. The choice of catalyst, its intrinsic properties, and its stability under reaction conditions are critical factors that dictate the efficiency and economic viability of the process.

Influence of Catalyst Properties on Activity and Selectivity

The activity and selectivity of catalysts in the synthesis of this compound are profoundly influenced by the nature of the active metal center, the type of ligands coordinated to the metal, and the reaction conditions. Rhodium-based homogeneous catalysts are predominantly used for the hydroformylation of 2,3-dihydrofuran due to their high activity under mild conditions. researchgate.net

Active Metal Center: Rhodium is the metal of choice for the hydroformylation of unsaturated compounds like 2,3-dihydrofuran. Its ability to readily coordinate with carbon monoxide and hydrogen, and to form key intermediates in the catalytic cycle, makes it highly efficient. matthey.commdpi.com In the context of related hydrogenation reactions, such as the conversion of furfural, different metals show varied selectivities. For instance, while palladium and nickel favor hydrogenation of the furan ring, rhodium catalysts have demonstrated high activity for producing saturated ring products like tetrahydrofurfuryl alcohol from furfural, suggesting its suitability for reactions involving furan ring saturation. rsc.orgresearchgate.net

Ligand Effects: The ligands attached to the rhodium center play a crucial role in tuning the catalyst's performance. Phosphine and phosphite ligands are commonly employed. The steric and electronic properties of these ligands can significantly alter the regioselectivity and enantioselectivity of the reaction. researchgate.netresearchgate.net

For the hydroformylation of 2,3-dihydrofuran, studies have shown that different ligands can direct the reaction towards the desired linear product, this compound, over its branched isomer, tetrahydrofuran-3-carbaldehyde (B41593). For example, using a rhodium precursor with triphenylphosphine (PPh₃) or tris(o-t-butylphenyl) phosphite as auxiliary ligands allows for high conversion and selectivity. researchgate.net The use of tunable hybrid phosphine-phosphonite ligands has achieved unprecedented regio- and enantioselectivities (over 91%) in the asymmetric hydroformylation of dihydrofurans. researchgate.net

Support Materials (for Heterogeneous Catalysts): While hydroformylation is often a homogeneously catalyzed process, the principles of support effects from related heterogeneous hydrogenation reactions are informative. In the hydrogenation of furfural, the support material can alter the product distribution. mdpi.com Acidic supports can favor certain reaction pathways, while the interaction between the metal nanoparticles and the support can influence particle size and dispersion, thereby affecting activity. mdpi.comrsc.org For instance, in the hydrogenation of furfural, a Rh/C (rhodium on carbon) catalyst showed high yield and selectivity for tetrahydrofurfuryl alcohol, indicating the effectiveness of carbon as a support for furan ring hydrogenation. rsc.org

The table below summarizes findings on how catalyst choice affects the hydroformylation of 2,3-dihydrofuran.

| Catalyst Precursor | Auxiliary Ligand | Conversion of 2,3-Dihydrofuran (%) | Selectivity for this compound (%) | Reference |

|---|---|---|---|---|

| [Rh₂(µ-S(CH₂)₃NMe₂)₂(cod)₂] | PPh₃ | 98 | 90 | researchgate.netresearchgate.net |

| [Rh₂(µ-S(CH₂)₃NMe₂)₂(cod)₂] | P(OPh-o-tBu)₃ | 100 | 98 | researchgate.netresearchgate.net |

| Rh(acac)(CO)₂ | Hybrid Phosphine-Phosphonite (7c) | >99 | >99.95 | researchgate.net |

Mechanisms of Catalyst Deactivation and Regeneration Strategies

Catalyst deactivation is a significant challenge in industrial processes, leading to a loss of activity and/or selectivity over time. rsc.org For rhodium-based hydroformylation catalysts, several deactivation pathways have been identified.

Mechanisms of Deactivation:

Ligand Degradation: Phosphine and phosphite ligands, which are crucial for selectivity, can degrade under reaction conditions. Oxidative degradation is a common issue, particularly if peroxides are present as impurities in the feedstock. This degradation alters the coordination sphere of the rhodium center, leading to a loss of selectivity and the formation of less active or inactive species. rsc.org

Formation of Inactive Rhodium Clusters: The active catalyst is typically a monomeric rhodium species. Over time, these species can aggregate to form rhodium clusters or nanoparticles. matthey.com These clusters are generally inactive or have very low activity for hydroformylation, representing a significant pathway for intrinsic catalyst deactivation. matthey.commdpi.com This process is sensitive to reaction conditions such as temperature and reactant concentrations.

Poisoning: Impurities in the feedstock can act as catalyst poisons. For instance, sulfur-containing compounds can strongly bind to the rhodium center, blocking active sites. In related hydrogenation processes, leaching of active metals or support components (like alumina) has also been noted as a deactivation mechanism. mdpi.com

Regeneration Strategies:

The high cost of rhodium necessitates the recovery and regeneration of deactivated catalysts. Strategies often focus on reversing the formation of inactive species.

Reversing Cluster Formation: One common method involves treating the spent catalyst to break down the inactive rhodium clusters and reform the active monomeric species. This can be achieved by concentrating the catalyst residue and treating it under specific conditions to convert the rhodium into a form that can be reactivated and reintroduced into the reactor. matthey.com

Ligand Management: In cases where ligand degradation is the primary cause of deactivation, a model-based approach involving the controlled dosing of fresh ligand into the reactor can be used to stabilize the process and maintain high selectivity. rsc.org

Removal of Fouling Agents: For heterogeneous catalysts used in similar hydrogenation reactions, regeneration often involves burning off carbonaceous deposits (coke) in a controlled atmosphere. While less common for the specific homogeneous systems discussed, it is a key strategy in the broader field of catalysis. researchgate.net In some cases, washing the catalyst with solvents can remove strongly adsorbed species that cause deactivation. mdpi.com

Understanding these deactivation mechanisms and developing effective regeneration protocols are essential for the long-term, stable, and economical production of this compound.

Stereochemistry and Chiral Synthesis with Tetrahydrofuran 2 Carbaldehyde

Enantiomeric and Diastereomeric Control

Achieving precise control over the stereochemical outcome of reactions is a central goal in modern organic synthesis. For tetrahydrofuran-2-carbaldehyde and its derivatives, this involves managing both enantioselectivity—the preferential formation of one of two enantiomers—and diastereoselectivity—the selective formation of one diastereomer over others when multiple stereocenters are created.

The synthesis of enantiomerically pure or enriched this compound and related structures relies on several established and innovative strategies. A direct and common route involves the careful oxidation of a corresponding chiral alcohol, such as (2R)-tetrahydrofuran-2-methanol, using stoichiometric oxidizing agents like Pyridinium (B92312) Chlorochromate (PCC) or Dess-Martin Periodinane, which preserves the integrity of the existing chiral center.

Beyond utilizing existing chiral pool materials, asymmetric catalysis and chemo-enzymatic methods are powerful tools for establishing chirality. For instance, a one-pot sequential reaction involving a copper-catalyzed asymmetric Henry reaction followed by an iodocyclization of γ,δ-unsaturated alcohols has been developed to produce 2,5-polysubstituted tetrahydrofuran (B95107) derivatives with excellent enantioselectivities, reaching up to 97% enantiomeric excess (ee). chemistryviews.org

Chemo-enzymatic strategies offer another effective route. Baeyer-Villiger monooxygenases (BVMOs) can be used in the desymmetrization of prochiral bicyclic ketones to produce chiral lactones. researchgate.net These lactones serve as versatile intermediates that can be further transformed into optically pure tetrahydrofuran-based natural products, effectively introducing multiple stereogenic centers in a few steps. researchgate.net

Table 1: Selected Strategies for Enantioselective Synthesis of Tetrahydrofuran Derivatives

| Strategy | Key Reagents/Catalysts | Typical Outcome | Reference |

| Asymmetric Henry Reaction & Iodocyclization | Copper catalyst, Chiral ligands | 2,5-polysubstituted THFs | chemistryviews.org |

| Chemo-enzymatic Oxidation | Baeyer-Villiger Monooxygenases (BVMOs) | Chiral lactones (precursors) | researchgate.net |

| Oxidation of Chiral Alcohol | PCC, Dess-Martin Periodinane | Chiral aldehyde from chiral alcohol |

When this compound or its precursors react to form additional stereocenters, controlling the relative configuration between them (diastereoselectivity) is crucial. The stereochemical outcome is often governed by thermodynamic or kinetic control, influenced by reagents, catalysts, and substrate structure.

One notable method involves the reaction of carbanions derived from 3,4-epoxybutyl phenyl sulfone with various aldehydes. nih.govsci-hub.st This process creates hydroxymethyl-substituted tetrahydrofurans with high diastereoselectivity. nih.gov The reaction proceeds through an initial, reversible aldol-type addition, followed by a rate-determining intramolecular cyclization. nih.govsci-hub.st The final, thermodynamically more stable diastereomer is formed preferentially as the cyclization of the different intermediate adducts occurs at different rates. nih.govsci-hub.st

The choice of reactants can also strongly influence the diastereomeric ratio. In certain organocatalytic cycloadditions to form tetrahydrofuran rings, aromatic aldehydes favor the formation of cis-2,5-disubstituted products, whereas aliphatic aldehydes tend to yield the trans-diastereoisomer as the major product. researchgate.net This electronic control allows for selective access to different diastereomers by simply varying the aldehyde component. researchgate.netdatapdf.com In complex syntheses, specific named reactions are employed to ensure high diastereoselectivity; for example, the Evans–Tishchenko reaction has been used to couple a tetrahydrofuran-carbaldehyde fragment with another chiral piece, setting a key stereocenter in the synthesis of formosalides. nih.gov

Role as a Chiral Building Block

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex target molecules, incorporating their stereogenic centers into the final structure. wiley.com this compound is an exemplary chiral building block, widely used in the asymmetric synthesis of diverse and intricate organic molecules.

The utility of this compound as a chiral synthon is prominently displayed in the total synthesis of natural products. rsc.org The tetrahydrofuran motif is a common substructure in a vast array of natural products, particularly marine polyketide macrolides. nih.govnih.gov

A compelling example is the total synthesis of formosalides A and B, where a trans-disubstituted tetrahydrofuran ring bearing an aldehyde group (fragment 68 ) was a key intermediate. nih.gov This chiral building block was coupled with another complex fragment (70 ) via an Evans–Tishchenko reaction to construct a larger intermediate (71 ), which was then elaborated through ring-closing metathesis and further functionalization to yield the final macrocyclic natural products. nih.gov This convergent approach, relying on the pre-formed chiral tetrahydrofuran piece, demonstrates the efficiency of using such building blocks to assemble complex molecular architectures. nih.gov

The structural motifs derived from this compound are prevalent in numerous bioactive compounds, including those with antitumor, antimicrobial, and antiprotozoal properties. nih.gov Its role as a versatile scaffold allows for the introduction of molecular diversity, making it a valuable tool in drug discovery and medicinal chemistry programs.

Many marine invertebrates are sources of secondary metabolites with potent biological activities, and a significant number of these, such as the amphidinolides, contain tetrahydrofuran units embedded within a macrolactone ring. nih.gov The synthesis of these complex and pharmacologically relevant molecules often relies on chiral building blocks derived from or related to this compound. nih.gov The ongoing exploration of its potential as a precursor for novel drug candidates underscores its importance in the development of future therapeutics.

Determination of Absolute and Relative Configuration

Establishing the precise three-dimensional arrangement of atoms—both the absolute and relative configuration—of newly synthesized molecules is a critical step. For complex derivatives of this compound, a combination of spectroscopic and chiroptical methods is employed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining relative configuration. J-based configurational analysis, which relies on the measurement of specific scalar coupling constants (³JH,H, ³JH,C, and ²JH,C), provides key information about dihedral angles, allowing for the assignment of conformational preferences and, consequently, the relative stereochemistry of adjacent stereocenters. nih.gov

To determine the absolute configuration, chiroptical methods are often used. One classic technique is the modified Mosher's method, which involves derivatizing a chiral alcohol with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. nih.gov Analysis of the differences in the ¹H NMR chemical shifts (Δδ) of these esters allows for the assignment of the absolute stereochemistry at the carbinol center. nih.gov Another approach, Snatzke's method, utilizes the circular dichroism (CD) spectrum induced by the complexation of 1,2-diols with dimolybdenum tetraacetate [Mo₂(OAc)₄] to empirically determine their absolute configuration. nih.gov For situations where compounds are difficult to separate, methods like competing enantioselective acylation (CEA) coupled with LC/MS analysis can determine the absolute configuration of a secondary alcohol within a mixture. nih.gov

Table 2: Common Methods for Stereochemical Determination

| Method | Technique | Information Obtained | Reference |

| J-Based Configurational Analysis | NMR Spectroscopy | Relative Configuration | nih.gov |

| Modified Mosher's Method | NMR Spectroscopy (of MTPA esters) | Absolute Configuration | nih.gov |

| Snatzke's Method | Circular Dichroism (CD) Spectroscopy | Absolute Configuration | nih.gov |

| Competing Enantioselective Acylation (CEA) | LC/MS Analysis | Absolute Configuration (in mixtures) | nih.gov |

Derivatization and Functionalization of Tetrahydrofuran 2 Carbaldehyde

Chemical Modification Strategies

The chemical modification of tetrahydrofuran-2-carbaldehyde can be broadly categorized into transformations involving the aldehyde functionality and functionalization of the heterocyclic ring system. These strategies provide access to a variety of derivatives with tailored chemical and physical properties.

Transformations of the Aldehyde Functionality

The aldehyde group in this compound is a primary site for chemical reactions, enabling its conversion into a multitude of other functional groups. Key transformations include olefination, oxidation, reduction, and nucleophilic additions.

Olefination Reactions: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, are powerful methods for converting the aldehyde into an alkene. organic-chemistry.orgresearchgate.net These reactions involve the treatment of this compound with a phosphorus ylide or a phosphonate carbanion, respectively, to form a new carbon-carbon double bond. The stereochemical outcome of these reactions can often be controlled by the choice of reagents and reaction conditions. nih.gov

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, tetrahydrofuran-2-carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. For instance, the selective oxidation of similar cyclic ethers to lactones suggests that this compound could be oxidized to γ-butyrolactone under specific catalytic conditions. beilstein-journals.org

Reduction: Reduction of the aldehyde functionality yields the primary alcohol, (tetrahydrofuran-2-yl)methanol. This can be accomplished using common reducing agents such as sodium borohydride or lithium aluminum hydride.

Nucleophilic Addition: The electrophilic carbon of the aldehyde is susceptible to attack by various nucleophiles. Organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi) add to the carbonyl group to form secondary alcohols. organic-chemistry.orgrsc.org These reactions are fundamental in constructing more complex carbon skeletons.

Dithioacetal Formation: The aldehyde can be converted to a dithioacetal by reaction with a dithiol, such as propane-1,3-dithiol, in the presence of a Lewis acid like titanium(IV) chloride. Dithioacetals are useful protecting groups for aldehydes and can also be used to reverse the polarity of the carbonyl carbon (umpolung).

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Wittig Reaction | Phosphorus Ylide (Ph3P=CHR) | Alkene |

| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion ((RO)2P(O)CHR') | Alkene (predominantly E-isomer) |

| Oxidation | Oxidizing Agent (e.g., KMnO4, CrO3) | Carboxylic Acid |

| Reduction | Reducing Agent (e.g., NaBH4, LiAlH4) | Primary Alcohol |

| Grignard Reaction | Grignard Reagent (RMgX) | Secondary Alcohol |

| Organolithium Addition | Organolithium Reagent (RLi) | Secondary Alcohol |

| Dithioacetal Formation | Dithiol, Lewis Acid | Dithioacetal |

Functionalization of the Tetrahydrofuran (B95107) Ring System

While the aldehyde group is the more reactive site, the tetrahydrofuran ring itself can undergo functionalization, typically at the C-H bonds. Recent advances in C-H activation and functionalization have provided methods to introduce substituents onto the tetrahydrofuran ring. Photocatalytic methods, for example, have been developed for the site-selective α-C–H functionalization of tetrahydrofuran, enabling the formation of C-S and C-C bonds. These strategies allow for the modification of the heterocyclic core, leading to a wider range of structurally diverse derivatives.

Synthesis of Novel Tetrahydrofuran Derivatives

The derivatization of this compound is a key strategy for the synthesis of novel and chemically diverse analogues, precursors for complex molecules, and intricate fused and spirocyclic systems.

Preparation of Chemically Diverse Analogues and Precursors

This compound is a valuable starting material for the synthesis of a variety of substituted tetrahydrofurans. Its aldehyde functionality can be transformed into numerous other groups, as detailed in the previous section, leading to a wide array of derivatives. For example, in the total synthesis of the marine natural product formosalide, a tetrahydrofuran-carbaldehyde fragment serves as a crucial building block. nih.gov This highlights the utility of this compound and its derivatives as precursors in the construction of complex natural products. The diverse reactivity of the aldehyde allows for the introduction of various side chains and functional groups, enabling the creation of libraries of compounds for biological screening and materials science applications.

Construction of Fused and Spirocyclic Systems

The development of methods to construct fused and spirocyclic systems containing a tetrahydrofuran ring is an active area of research. While direct examples starting from this compound are not extensively documented, its derivatives can be envisioned as key intermediates in such syntheses. For instance, an alkene derivative, obtained from a Wittig reaction on this compound, could undergo an intramolecular cyclization reaction to form a fused ring system. A potential synthetic route could involve a tandem intramolecular Prins/Friedel-Crafts cyclization of a derivative of this compound to construct a fused system.

Similarly, spirocyclic systems could be accessed through various synthetic strategies. One hypothetical approach could involve the conversion of this compound into a derivative containing a nucleophilic group, which could then undergo an intramolecular cyclization onto a tethered electrophilic center to form a spirocycle. The synthesis of spiro-β-lactams tethered to tetrahydrofuran rings has been achieved through metathesis sequences, showcasing the feasibility of constructing such complex architectures.

Analytical Derivatization for Chromatographic Analysis

For the analysis of this compound using chromatographic techniques such as gas chromatography (GC), derivatization is often a necessary step to improve its volatility and detectability. Aldehydes can be challenging to analyze directly by GC due to their polarity and potential for thermal degradation.

A common and effective derivatization agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). PFBHA reacts with the aldehyde group to form a stable oxime derivative. This derivatization has several advantages: it increases the molecular weight and volatility of the analyte, and the pentafluorobenzyl group provides a strong signal in electron capture detection (ECD) and enhances sensitivity in mass spectrometry (MS). The formation of two stereoisomers (syn and anti) of the oxime is possible and needs to be considered during method development.

Another approach is the formation of O-alkyloxime derivatives, which are suitable for both GC and GC-MS analysis. This method also serves to protect the aldehyde functionality and improve its chromatographic properties. For metabolomic studies involving aldehydes, a two-step derivatization process involving methoximation followed by silylation is often employed. Methoximation converts the aldehyde to an oxime, which prevents tautomerization, and subsequent silylation of any other active hydrogens in the molecule increases its volatility for GC-MS analysis.

| Derivatization Reagent | Abbreviation | Derivative Formed | Analytical Technique |

|---|---|---|---|

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine | PFBHA | Pentafluorobenzyl oxime | GC-ECD, GC-MS |

| Methoxyamine hydrochloride | MeOx | Methyloxime | GC-MS |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl ether/ester | GC-MS |

Computational Chemistry and Theoretical Modeling of Tetrahydrofuran 2 Carbaldehyde Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for studying the properties of organic molecules like tetrahydrofuran-2-carbaldehyde. These methods allow for a detailed examination of electronic structure, geometry, and energetics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. arxiv.org Geometry optimization is a fundamental application of DFT, where the goal is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. arxiv.org For this compound, DFT calculations using various functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-311G(d,p), def2-TZVP) are employed to determine its most stable three-dimensional structure. kbhgroup.inmdpi.com These calculations provide precise bond lengths, bond angles, and dihedral angles.

The optimization process reveals that the tetrahydrofuran (B95107) ring is not planar, adopting a puckered conformation to relieve ring strain. The aldehyde substituent's orientation relative to the ring is also a key structural parameter determined through these calculations. The electronic structure, including the distribution of electron density and molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), is also elucidated, offering insights into the molecule's reactivity. kbhgroup.in

Table 1: Representative Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Lengths | C=O | ~1.21 Å |

| C-C (aldehyde) | ~1.51 Å | |

| C-O (ring) | ~1.43 Å | |

| C-C (ring) | ~1.54 Å | |

| Bond Angles | O=C-H | ~121° |

| C-C-O (ring) | ~106° |

| Dihedral Angle | O-C-C=O | Varies with conformer |

Note: These are typical values and can vary slightly depending on the specific conformer and level of theory used.

DFT calculations are highly effective in predicting various spectroscopic parameters, which can be directly compared with experimental data for validation. kbhgroup.in For this compound, theoretical calculations of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra are performed. mdpi.com Calculated vibrational frequencies help in the assignment of experimental IR and Raman bands, while computed NMR chemical shifts and coupling constants aid in the interpretation of ¹H and ¹³C NMR spectra. kbhgroup.inmdpi.com

Quantum chemical calculations are instrumental in studying the mechanisms and kinetics of chemical reactions. By calculating the energies of reactants, products, and, most importantly, transition states, the activation energy and reaction enthalpy can be determined. youtube.comacs.org This provides a quantitative understanding of reaction feasibility and rates.

For reactions involving this compound, such as oxidation or reduction, DFT can be used to model the reaction pathways. uga.edu The geometry of the transition state, a first-order saddle point on the potential energy surface, is located, and its structure provides insight into the reaction mechanism. acs.org For example, in the oxidation of tetrahydrofuran, quantum chemical calculations have been used to investigate the potential energy surfaces of key radical intermediates, helping to elucidate the competition between different reaction pathways. uga.edu These computational studies can guide the design of new synthetic routes or explain observed product distributions.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics provides a static picture of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a view of their dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions evolve.

The tetrahydrofuran ring is not rigid but undergoes constant flexing and puckering at room temperature. One of the key dynamic processes in five-membered rings is pseudorotation, a continuous conformational change where the pucker moves around the ring without passing through a high-energy planar state. nih.gov High-level ab initio calculations on the parent tetrahydrofuran molecule suggest an equilibrium envelope (Cs) structure, but the molecule can easily transition through various twist and envelope forms. nih.gov

MD simulations of this compound can track the time evolution of the ring's puckering coordinates. This allows for the characterization of the pseudorotation pathway and the identification of the most populated conformational basins. nih.govnih.gov These simulations provide a deeper understanding of the molecule's flexibility, which is essential for its biological and chemical functions, as conformational changes can significantly impact how it interacts with other molecules.

In the liquid phase or in solution, molecules of this compound interact with each other and with solvent molecules. MD simulations are particularly well-suited for studying these intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. nih.govnih.gov Ab initio calculations and MD simulations on tetrahydrofuran with water have shown that weak hydrogen bonds form between the ether oxygen and water molecules. researchgate.net

For this compound, simulations can reveal how molecules orient themselves with respect to their neighbors and how they form clusters or aggregates. researchgate.net By analyzing radial distribution functions from the simulation trajectory, the average distances and coordination numbers between different atoms can be determined, providing a detailed picture of the local solvent structure around the molecule. nih.gov This information is vital for understanding solubility, miscibility, and the role of the solvent in chemical reactions. usd.edu

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tetrahydrofuran |

| Tetrahydrofurfuryl alcohol |

| Dihydrofuranyl hydroperoxide |

| γ-butyrolactone hydroperoxide |

Non-Covalent Interaction Analysis

Computational analysis of non-covalent interactions is crucial for understanding the intermolecular forces that govern the physical properties and structural organization of molecular systems. For this compound, these forces dictate its behavior in condensed phases and its potential for forming larger assemblies. Theoretical models are employed to characterize and quantify these weak interactions, which are primarily electrostatic and quantum mechanical in nature.

Characterization of Hydrogen Bonding and Van der Waals Interactions

The molecular structure of this compound, featuring a polar aldehyde group and an ether linkage within the tetrahydrofuran ring, facilitates a range of non-covalent interactions. Both the carbonyl oxygen and the ether oxygen can act as hydrogen bond acceptors. The aldehyde C-H bond, polarized by the adjacent carbonyl group, can function as a weak hydrogen bond donor.

Hydrogen Bonding: Computational studies on related systems, such as furan (B31954) clusters and tetrahydrofuran-water complexes, provide insight into the likely hydrogen bonding motifs. nih.govsci-hub.senih.gov Density Functional Theory (DFT) calculations are commonly used to optimize the geometries of molecular dimers and clusters, revealing the nature and strength of these interactions. sci-hub.se Quantum Theory of Atoms in Molecules (QTAIM) analysis can further identify and characterize bond critical points (BCPs) associated with weak interactions, such as C-H···O hydrogen bonds. nih.gov In this compound dimers, intermolecular C-H···O hydrogen bonds are predicted to be a key stabilizing interaction, leading to the formation of defined supramolecular synthons.

Below is a table summarizing the predicted non-covalent interactions in a this compound system based on computational analysis of its functional groups.

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Predicted Interaction Energy (kcal/mol) | Computational Method for Analysis |

| Hydrogen Bond | Aldehyde C-H | Carbonyl Oxygen (C=O) | -1.5 to -3.5 | DFT, MP2, QTAIM |

| Hydrogen Bond | Aldehyde C-H | Ether Oxygen (-O-) | -1.0 to -3.0 | DFT, MP2, QTAIM |

| Dipole-Dipole | Polar C=O group | Polar C=O group | Variable, distance-dependent | Electrostatic Potential Maps, DFT |

| Dispersion | THF Ring / Alkyl Chain | THF Ring / Alkyl Chain | Variable, surface area-dependent | DFT-D3, SAPT |

Supramolecular Assembly Prediction

The prediction of how individual molecules self-assemble into larger, ordered structures is a primary goal of computational supramolecular chemistry. rsc.orgnih.gov Based on the non-covalent interactions identified, this compound is expected to form distinct supramolecular assemblies. The directionality of its hydrogen bonding capabilities suggests the formation of chain-like or cyclic motifs.

Computational protocols to predict such assemblies often begin with identifying the most stable dimer configurations. chemrxiv.org From there, larger clusters (trimers, tetramers, etc.) are constructed to understand the cooperativity and energetic favorability of extended networks. rsc.orgchemrxiv.org Molecular Dynamics (MD) simulations can then be employed to model the dynamic behavior of a large ensemble of molecules, providing insight into the long-range ordering and potential crystal packing. mdpi.com

The primary supramolecular synthons anticipated for this compound would involve C-H···O interactions linking the aldehyde group of one molecule to the carbonyl or ether oxygen of a neighboring molecule. The interplay between these directional hydrogen bonds and the less directional but significant van der Waals forces will ultimately determine the final, most stable three-dimensional structure. researchgate.net

The following table outlines potential supramolecular motifs for this compound and the computational tools used for their prediction.

| Supramolecular Motif | Key Driving Interactions | Predicted Stability | Computational Prediction Tools |

| Head-to-Tail Chain | C-H(aldehyde)···O(carbonyl) Hydrogen Bonds | High | DFT Geometry Optimization, Crystal Structure Prediction (CSP) |

| Cyclic Dimer | Dual C-H(aldehyde)···O(carbonyl) Hydrogen Bonds | Moderate | Dimer Energy Calculations (DFT, MP2) |

| Stacked Arrangement | Van der Waals (Dispersion) Forces | Dependent on packing | Molecular Dynamics (MD), Solid-State DFT |

Advanced Spectroscopic and Structural Elucidation Techniques for Tetrahydrofuran 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual nuclei.

High-resolution 1D NMR spectroscopy provides fundamental data for the structural assignment of tetrahydrofuran-2-carbaldehyde. The proton (¹H) NMR spectrum displays distinct signals for each unique proton, with chemical shifts indicative of their electronic environment and splitting patterns (multiplicity) revealing neighboring protons. The carbon-¹³ (¹³C) NMR spectrum complements this by showing a single peak for each unique carbon atom in the molecule.

The aldehyde proton is typically the most deshielded proton, appearing significantly downfield. The proton on the carbon bearing both the aldehyde and the ring oxygen (C2) is also shifted downfield due to the electronegativity of the adjacent oxygen and carbonyl groups. The remaining protons on the tetrahydrofuran (B95107) ring appear further upfield.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Note: Exact chemical shifts (δ) in ppm and coupling constants (J) in Hz can vary based on the solvent and spectrometer frequency.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| Aldehyde (CHO) | ~9.6 | Doublet (d) | ~202 |

| H2 (on C2) | ~4.3 | Doublet of Triplets (dt) | ~78 |

| H3 (on C3) | ~1.9 - 2.1 | Multiplet (m) | ~26 |

| H4 (on C4) | ~1.8 - 2.0 | Multiplet (m) | ~25 |

| H5 (on C5) | ~3.8 - 4.0 | Multiplet (m) | ~68 |

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously establishing the covalent framework of a molecule by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear technique maps the coupling relationships between protons (¹H-¹H). For this compound, a COSY spectrum would show cross-peaks connecting the aldehyde proton to H2, H2 to the H3 protons, H3 to H4, and H4 to H5, thus confirming the sequential connectivity around the ring and the attachment of the aldehyde group.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These heteronuclear experiments correlate directly bonded protons and carbons (¹H-¹³C). An HSQC or HMQC spectrum would show a cross-peak for each C-H bond, definitively linking the proton signals to their corresponding carbon signals (e.g., the signal at ~4.3 ppm to the carbon at ~78 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. It is invaluable for connecting fragments of a molecule. For instance, an HMBC spectrum would show a correlation from the aldehyde proton (~9.6 ppm) to the C2 carbon (~78 ppm), confirming the position of the aldehyde group on the ring.

Isotopic labeling, the selective replacement of an atom with one of its isotopes (e.g., ¹²C with ¹³C or ¹H with ²H), is a sophisticated strategy to simplify complex NMR spectra and extract more detailed information. sigmaaldrich.comnih.gov Uniformly or selectively labeling a molecule with NMR-active nuclei like ¹³C and ¹⁵N can enhance sensitivity and enable advanced experiments. nih.gov

In the context of tetrahydrofuran derivatives, selective ¹³C labeling has been used to reduce the complexity of spin systems. researchgate.net This reduction in degeneracy allows for a more detailed analysis of the multiplet structures, making it possible to determine precise values for spin-spin coupling constants (e.g., ¹³C-¹H and ¹³C-¹³C) that would otherwise be difficult to measure. researchgate.net This detailed coupling information is crucial for constructing quantitative models of the conformational behavior of the flexible five-membered ring, such as its characteristic pseudorotation. researchgate.net

Since this compound is a chiral molecule, it can exist as two non-superimposable mirror images (enantiomers). Standard NMR spectroscopy cannot distinguish between enantiomers. Chiral shift reagents (CSRs), typically lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]europium(III)), are used to resolve the signals of enantiomers. rsc.org

The CSR forms temporary diastereomeric complexes with each enantiomer of the substrate. These diastereomeric complexes are no longer mirror images and have slightly different magnetic environments. Consequently, in the presence of a CSR, the NMR signals for the (R)-enantiomer and the (S)-enantiomer will be resolved into two separate sets of peaks. rsc.org By integrating the areas of these resolved peaks, the ratio of the two enantiomers, and thus the enantiomeric excess (ee), can be accurately determined.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.

For this compound (C₅H₈O₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (100.12 g/mol ). Common fragmentation patterns in electron ionization (EI-MS) would likely involve:

Loss of the formyl radical (•CHO), resulting in a fragment at m/z 71.

Loss of carbon monoxide (CO) from the aldehyde group.

Ring-opening and subsequent fragmentation, leading to smaller charged species.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the unambiguous determination of a molecule's elemental formula. nih.gov For this compound, HRMS would measure the monoisotopic mass as 100.0524 Da, which corresponds uniquely to the elemental composition C₅H₈O₂. nih.gov This capability is crucial for distinguishing between compounds that have the same nominal mass but different elemental formulas.

Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying functional groups.

The IR spectrum of this compound is characterized by several key absorption bands:

A strong, sharp absorption band around 1720-1740 cm⁻¹ , which is highly characteristic of the C=O (carbonyl) stretch of an aliphatic aldehyde.

Absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the CH₂ groups in the ring.

Two weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹ , which are characteristic of the C-H stretch of the aldehyde proton (Fermi resonance).

A strong band around 1050-1150 cm⁻¹ due to the C-O-C (ether) stretching vibration of the tetrahydrofuran ring. researchgate.net

Table 2: Key IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H Stretch | ~2820 and ~2720 | Weak to Medium |

| Alkyl C-H Stretch | 2850 - 3000 | Medium to Strong |

| Aldehyde C=O Stretch | 1720 - 1740 | Strong |

| Ether C-O-C Stretch | 1050 - 1150 | Strong |

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.org While a standard IR spectrum is identical for both enantiomers of a molecule, their VCD spectra are mirror images of each other. This makes VCD a powerful tool for the unambiguous determination of a molecule's absolute configuration ((R) vs. (S)). rsc.org By comparing the experimentally measured VCD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be confidently assigned. acs.org VCD is also highly sensitive to the solution-state conformation of molecules, providing valuable insights into the three-dimensional structure of flexible rings like tetrahydrofuran. acs.orgresearchgate.net

Characterization of Functional Groups by FTIR

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's covalent bonds.

The FTIR spectrum of this compound is distinguished by characteristic absorption bands that confirm its molecular structure. The most prominent of these is the strong, sharp peak arising from the carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears in the range of 1720-1740 cm⁻¹. Another key feature is the set of bands corresponding to the C-O-C stretching vibrations of the tetrahydrofuran ring, usually found between 1050 and 1150 cm⁻¹. Additionally, the spectrum will display bands for C-H stretching vibrations from the alkyl portions of the ring, typically observed in the 2850-3000 cm⁻¹ region, and the specific C-H stretch of the aldehyde group, which appears as a weaker, distinct peak around 2720-2820 cm⁻¹. researchgate.netprinceton.edu

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (C=O) | Stretch | 1720 - 1740 | Strong |

| Aldehyde (C-H) | Stretch | 2720 - 2820 | Weak to Medium |

| Ether (C-O-C) | Asymmetric Stretch | 1050 - 1150 | Strong |

These specific absorption bands provide a spectroscopic fingerprint, allowing for the rapid and reliable identification of this compound and verification of its primary functional groups.

VCD for Studying Intermolecular Association and Chiral Recognition

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. For a chiral compound like this compound, VCD provides detailed information about its three-dimensional structure in solution.

VCD is particularly effective for investigating intermolecular phenomena. Studies on analogous chiral molecules, such as tetrahydrofuran-2-carboxylic acid, have demonstrated VCD's utility in characterizing the complex equilibria between monomeric and dimeric species in solution. researchgate.net This is highly relevant as aldehydes can also form intermolecular associations. By comparing experimental VCD spectra with quantum chemical calculations, it is possible to identify the specific hydrogen bonding or other weak interactions that lead to self-association. researchgate.net

Furthermore, VCD is a sensitive probe for chiral recognition. When this compound interacts with other chiral molecules, the resulting diastereomeric complexes produce unique VCD signatures. This allows for the detailed study of enantioselective interactions, which is crucial in asymmetric synthesis and catalysis where this compound may act as a reactant or be present in a chiral environment.

X-ray Crystallography

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, offering unparalleled detail on molecular geometry, conformation, and intermolecular organization.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. mdpi.com This technique involves irradiating a single, high-quality crystal of this compound with a focused beam of X-rays. The resulting diffraction pattern is recorded and analyzed to generate an electron density map, from which the exact positions of all atoms in the crystal's unit cell can be determined. esrf.fr

The data obtained from this analysis would provide precise measurements of all bond lengths, bond angles, and torsion angles within the this compound molecule. This allows for the unambiguous determination of the conformation of the tetrahydrofuran ring (e.g., envelope or twist conformation) and the orientation of the carbaldehyde substituent relative to the ring in the solid state. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. mdpi.com This crystal packing is governed by a network of intermolecular interactions that stabilize the solid-state structure. nih.govresearchgate.net

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of individual components within a mixture.

High-Performance Liquid Chromatography (HPLC) for Purity and Product Distribution Analysis

High-Performance Liquid Chromatography (HPLC) is a highly efficient and versatile technique for analyzing non-volatile compounds like this compound. It is widely used to determine the purity of a sample and to analyze the distribution of products in a reaction mixture. researchgate.net

A typical HPLC method for this compound would employ a reversed-phase setup, commonly using a C18 (octadecylsilyl) stationary phase column. The mobile phase would likely consist of a mixture of water and a polar organic solvent, such as acetonitrile or methanol. Tetrahydrofuran itself can also be used as a component of the mobile phase to fine-tune the separation. sigmaaldrich.comrmreagents.comchromforum.org Detection is often achieved using an ultraviolet (UV) detector, as the aldehyde's carbonyl group possesses a chromophore that absorbs UV light at a characteristic wavelength.

By this method, this compound can be effectively separated from starting materials, byproducts, or degradation products. The area under each peak in the resulting chromatogram is proportional to the concentration of the corresponding component, allowing for precise quantitative analysis of purity or product ratios.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Tetrahydrofuran |

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Volatile Product Characterization

Gas Chromatography (GC) is a cornerstone analytical technique for separating and analyzing volatile and semi-volatile compounds. In the context of this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), is essential for its identification and quantification in complex mixtures. The technique separates components based on their differential partitioning between a stationary phase within a column and a mobile gas phase. The choice of the GC column is critical; for instance, polar columns are often employed for the analysis of oxygenated compounds like furan (B31954) derivatives. sigmaaldrich.com